![molecular formula C11H9FN2O2 B13032608 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom and the spirocyclic framework contribute to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions. The process involves the formation of intermediate compounds, which then undergo cyclization to form the final spirocyclic product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient synthesis on a larger scale.
Analyse Chemischer Reaktionen
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and fluorine atom contribute to its bioactivity and potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing the accumulation of sorbitol in tissues.
The spirocyclic structure and fluorine atom play crucial roles in the compound’s binding affinity and specificity. The fluorine atom can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione include:
- 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride
- 7’-Fluoro-2’,3’-dihydrospiro[pyrrolidine-3,4’-thiochromene]
Compared to these compounds, 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spirocyclic structure and the presence of an imidazolidine ring. This structural difference contributes to its distinct chemical properties and potential applications. The comparison highlights the importance of the spirocyclic framework and the functional groups attached to it in determining the compound’s reactivity and bioactivity.
Eigenschaften
Molekularformel |
C11H9FN2O2 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
4-fluorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16) |
InChI-Schlüssel |
DMKZHKLOBAROSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)

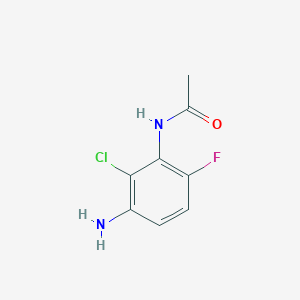
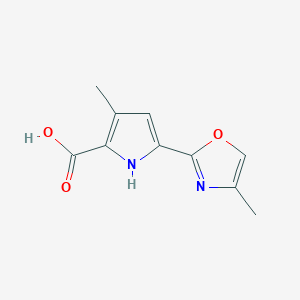
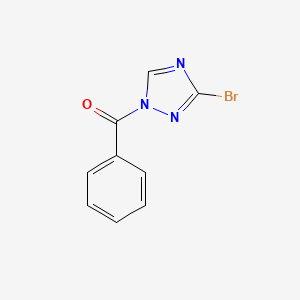
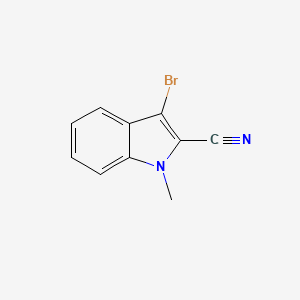

![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
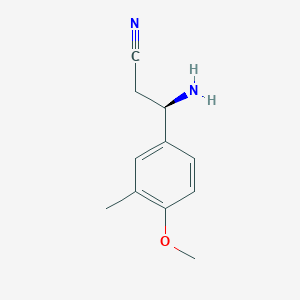


![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
